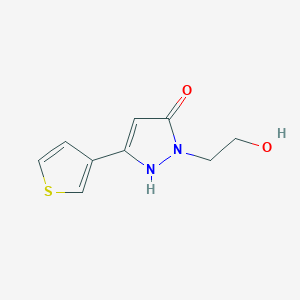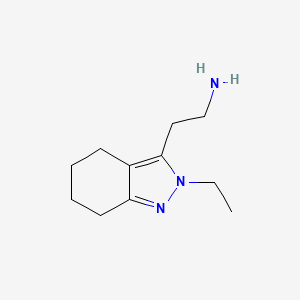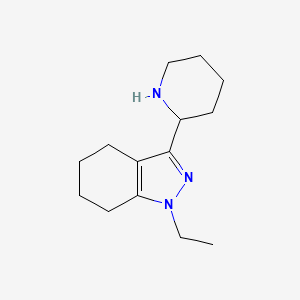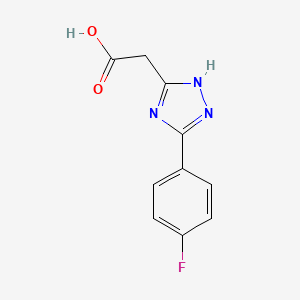
(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
説明
Synthesis Analysis
The synthesis of compounds like “(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Synthesis and Chemical Structure
- The synthesis of 1,2,3-triazole-4-carboxylic acid derivatives from 2-azido-1,3,4-thiadiazoles, including compounds related to (3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, has been studied. These derivatives are produced through reactions involving ethyl acetoacetate and sodium methoxide (Pokhodylo et al., 2018).
Antibacterial Properties
- Research has shown that derivatives of 1,3,4-thiadiazole, such as those structurally similar to (3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, have potential antibacterial activities. This is evidenced by the synthesis and testing of compounds for their antibacterial effectiveness against various bacterial strains (Zhang et al., 2010).
Anticancer Evaluation
- Compounds structurally related to (3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone have been synthesized and evaluated for their anticancer potential. These studies explore the efficacy of these compounds in inhibiting cancer cell growth (Gouhar & Raafat, 2015).
Molecular Docking Studies
- Molecular docking studies of similar 1,3,4-thiadiazole compounds have been conducted to understand their interaction with biological targets, potentially providing insights into their mechanism of action and effectiveness in treating various conditions (Shahana & Yardily, 2020).
Antimicrobial and Antifungal Activities
- Synthesis of 1,3,4-thiadiazole derivatives, akin to (3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, has been conducted with the aim to explore their antimicrobial and antifungal activities. These studies are crucial in understanding the potential of these compounds in treating infectious diseases (Ameen & Qasir, 2017).
特性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-5-7(14-11-10-5)8(13)12-3-2-6(9)4-12/h6H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZXIBUZCIZYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)
![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491303.png)

![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)
![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)
![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)
![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)


